2-Fluoro-3-formyl-5-methylbenzoic acid
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Description
“2-Fluoro-3-formyl-5-methylbenzoic acid” is a chemical compound with the molecular formula C9H7FO3 . It is a derivative of benzoic acid, which is an important component in a variety of chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core . The molecular weight of this compound is approximately 182.15 .Chemical Reactions Analysis
As a derivative of benzoic acid, “this compound” can participate in a variety of chemical reactions. For instance, it can react with saturated ketones in a bimetallic Ir/Cu catalytic reaction to afford phthalide, a bicyclic heterocycle used in dyes and fungicides .Safety and Hazards
Properties
IUPAC Name |
2-fluoro-3-formyl-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSMTOWVWLYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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